molecular formula C14H15N3O2S3 B6476491 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2640822-87-1

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B6476491
CAS RN: 2640822-87-1
M. Wt: 353.5 g/mol
InChI Key: MVNAUKSMLICLLV-UHFFFAOYSA-N
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Description

2,2’-Bithiophene is a thiophene derivative that consists of two thiophene rings connected by a 2,2’-linkage .


Synthesis Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .


Molecular Structure Analysis

The compounds are linked to various donor and acceptor groups, and their chemical structures are confirmed through spectral analyses .


Chemical Reactions Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .


Physical And Chemical Properties Analysis

2,2’-Bithiophene has a molecular formula of C8H6S2, an average mass of 166.263 Da, and a monoisotopic mass of 165.991089 Da .

Safety and Hazards

The safety data sheet for 2,2’-Bithiophene indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

In the future Internet of Everything (IoE) society, wearable intelligent electronic devices will receive much attention. Semiconducting polymer materials with good stress-releasing properties have been sought for development of novel intrinsically stretchable semiconducting materials that possess excellent mechanical properties and endurance toward applied strains .

properties

IUPAC Name

1-methyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S3/c1-17-10-12(9-15-17)22(18,19)16-7-6-11-4-5-14(21-11)13-3-2-8-20-13/h2-5,8-10,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNAUKSMLICLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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